Cas no 16667-04-2 (4-(2-Ethylphenyl)-3-thiosemicarbazide)

4-(2-Ethylphenyl)-3-thiosemicarbazide is a specialized organic compound featuring a thiosemicarbazide functional group attached to a 2-ethylphenyl moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate for heterocyclic compound synthesis. Its thiosemicarbazide group enables chelation with metal ions, suggesting potential applications in coordination chemistry and catalysis. The ethylphenyl substituent enhances lipophilicity, which may improve solubility in organic solvents for reaction optimization. This compound is of interest in pharmaceutical and agrochemical research due to its potential bioactivity as a precursor for thiadiazole or triazole derivatives. Careful handling is recommended due to the reactivity of the thiosemicarbazide group.
4-(2-Ethylphenyl)-3-thiosemicarbazide structure
16667-04-2 structure
Product Name:4-(2-Ethylphenyl)-3-thiosemicarbazide
CAS No:16667-04-2
MF:C9H13N3S
MW:195.284620046616
MDL:MFCD00041282
CID:154623
PubChem ID:2758894
Update Time:2025-11-02

4-(2-Ethylphenyl)-3-thiosemicarbazide Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarbothioamide,N-(2-ethylphenyl)-
    • 1-amino-3-(2-ethylphenyl)thiourea
    • 4-(2-Ethylphenyl)-3-thiosemicarbazide
    • [(2-ethylphenyl)amino]hydrazinomethane-1-thione
    • AC1MBZ67
    • AC1Q2T49
    • CTK4D2408
    • N-(2-ethylphenyl)hydrazinecarbothioamide
    • SBB017742
    • 2-ETHYLPHENYLTHIOSEMICARBAZIDE
    • Z111411730
    • CVYAVYZOGZJQHT-UHFFFAOYSA-N
    • DTXSID30374544
    • EN300-14931
    • FT-0682089
    • MLS000689333
    • MFCD00041282
    • Hydrazinecarbothioamide, N-(2-ethylphenyl)-
    • 16667-04-2
    • 3-amino-1-(2-ethylphenyl)thiourea
    • AKOS001146170
    • 4-(2-ethylphenyl)-3-thiosemicarbazide, AldrichCPR
    • SCHEMBL16041474
    • CS-0234890
    • CHEMBL1519216
    • A810755
    • SMR000311132
    • MDL: MFCD00041282
    • Inchi: 1S/C9H13N3S/c1-2-7-5-3-4-6-8(7)11-9(13)12-10/h3-6H,2,10H2,1H3,(H2,11,12,13)
    • InChI Key: CVYAVYZOGZJQHT-UHFFFAOYSA-N
    • SMILES: S=C(NN)NC1C=CC=CC=1CC

Computed Properties

  • Exact Mass: 195.08300
  • Monoisotopic Mass: 195.08301860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 82.2Ų

Experimental Properties

  • Melting Point: 125-127°C
  • PSA: 82.17000
  • LogP: 2.57330

4-(2-Ethylphenyl)-3-thiosemicarbazide Security Information

  • HazardClass:IRRITANT

4-(2-Ethylphenyl)-3-thiosemicarbazide Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(2-Ethylphenyl)-3-thiosemicarbazide Pricemore >>

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Additional information on 4-(2-Ethylphenyl)-3-thiosemicarbazide

4-(2-Ethylphenyl)-3-thiosemicarbazide (CAS 16667-04-2): A Comprehensive Overview of Properties and Applications

4-(2-Ethylphenyl)-3-thiosemicarbazide (CAS 16667-04-2) is an organic compound belonging to the thiosemicarbazide family, which has garnered significant attention in recent years due to its versatile chemical properties and potential applications. This sulfur-containing compound features a unique molecular structure combining an ethyl-substituted phenyl ring with a thiosemicarbazide functional group, making it particularly interesting for researchers in medicinal chemistry and materials science.

The compound's molecular formula is C9H13N3S, with a molecular weight of 195.28 g/mol. Its structural characteristics include the presence of both hydrogen bond donors and acceptors, contributing to its ability to form stable complexes with various metal ions. Recent studies in coordination chemistry have highlighted the compound's potential as a ligand, particularly in the development of novel metal-organic frameworks (MOFs) - a hot topic in materials science research according to Google Scholar trends.

From a physicochemical perspective, 4-(2-Ethylphenyl)-3-thiosemicarbazide typically appears as a white to off-white crystalline powder at room temperature. Its solubility profile shows moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while being less soluble in water. These properties make it particularly suitable for various organic synthesis applications, especially in pharmaceutical intermediate preparation.

In the field of medicinal chemistry, researchers have been investigating thiosemicarbazide derivatives like CAS 16667-04-2 for their potential biological activities. Current literature suggests these compounds may exhibit interesting antimicrobial properties, with particular attention being paid to their mechanism of action against resistant bacterial strains - a highly relevant topic given the global concern about antibiotic resistance. However, it's important to note that most studies are still in preclinical stages.

The synthesis of 4-(2-Ethylphenyl)-3-thiosemicarbazide typically involves the reaction between 2-ethylphenyl isothiocyanate and hydrazine hydrate under controlled conditions. Recent advancements in green chemistry approaches have focused on optimizing this synthesis to reduce environmental impact, aligning with the growing industry trend toward sustainable chemical production. These developments have been particularly prominent in patent literature from 2020 onward.

Analytical characterization of CAS 16667-04-2 commonly employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and mass spectrometry. The compound's purity is typically determined by high-performance liquid chromatography (HPLC), with commercial samples generally having purity levels exceeding 98%. These analytical methods are crucial for quality control in research and industrial applications.

From a commercial perspective, 4-(2-Ethylphenyl)-3-thiosemicarbazide has seen steady demand growth in recent years, particularly from pharmaceutical research and specialty chemicals sectors. Market analysis indicates increasing interest from Asia-Pacific regions, where investment in fine chemical production has been growing significantly. Suppliers typically offer the compound in research quantities (gram to kilogram scale) with various packaging options to meet different laboratory needs.

Storage and handling of CAS 16667-04-2 require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from light and moisture. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when handling the material, in line with general laboratory safety protocols.

Recent scientific literature has highlighted several novel applications for thiosemicarbazide derivatives like 4-(2-Ethylphenyl)-3-thiosemicarbazide. These include potential uses in corrosion inhibition - particularly for industrial metal protection - and as precursors for heterocyclic compound synthesis. The latter application has gained attention in the development of new agrochemicals and pharmaceutical intermediates, responding to industry demands for novel chemical entities.

Quality specifications for CAS 16667-04-2 typically include parameters such as appearance, melting point range, purity by HPLC, and residual solvent content. Reputable suppliers provide comprehensive certificates of analysis (CoA) with each batch, ensuring researchers can verify the material's quality for their specific applications. This level of documentation has become increasingly important in contract research organizations (CROs) and pharmaceutical development settings.

The future research directions for 4-(2-Ethylphenyl)-3-thiosemicarbazide appear promising, with several published studies exploring its potential in catalysis and materials science. Particularly interesting are investigations into its use as a building block for functional materials with tailored properties, an area that aligns well with current trends in nanotechnology and smart materials development.

For researchers considering working with CAS 16667-04-2, it's advisable to consult recent patent literature and scientific publications to stay updated on the latest developments. The compound's structure-activity relationships continue to be an active area of investigation, particularly in the context of modifying its core structure to enhance specific properties for targeted applications.

In summary, 4-(2-Ethylphenyl)-3-thiosemicarbazide represents an interesting chemical entity with diverse potential applications across multiple scientific disciplines. Its unique combination of structural features and chemical properties make it a valuable compound for researchers in medicinal chemistry, materials science, and coordination chemistry. As research continues to uncover new applications and synthetic methodologies, this compound is likely to maintain its relevance in scientific investigation and industrial applications.

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